molecular formula C14H15NO5 B2751247 5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 213699-52-6

5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2751247
M. Wt: 277.276
InChI Key: VJUROJBWDHBLOX-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as MitoQ, is a mitochondria-targeted antioxidant that has been shown to have significant potential in the field of scientific research. MitoQ is a synthetic compound that has been developed to selectively target the mitochondria, which are the powerhouses of the cells. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MitoQ.

Scientific Research Applications

Drug Precursor and Ligand Synthesis

"5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione" derivatives have been explored for their potential as drug precursors and perspective ligands. The synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione showcases their utility in creating complex molecules with potential pharmacological applications (Dotsenko et al., 2019).

Mechanistic Studies in Chemical Reactions

The compound and its derivatives have been subjects of mechanistic studies, particularly in the generation and reaction of methyleneketenes. For example, the oxidation and subsequent pyrolytic reactions involving similar dioxane diones have been investigated to understand the formation of methyleneketenes and their reactivity (Brown et al., 1976).

Material Science and Crystallography

Research has also delved into the crystal structure and potential material science applications of "5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione" derivatives. For instance, studies on new Meldrum's acid compounds, including those with methoxybenzylidene substitutions, have been conducted to determine their crystal structures and investigate their physical properties (Zeng, 2014).

Synthesis of Quinolinones

The compound has been utilized in the synthesis of quinolinones, showcasing its versatility in organic synthesis. The preparation of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones and their use in generating 2-cyano-4-quinolinones highlights its role in constructing complex heterocyclic systems (Jeon & Kim, 2000).

Advanced Organic Synthesis Techniques

Further research demonstrates the compound's application in advanced organic synthesis techniques, including its role in the facile synthesis of various dioxane-dione derivatives and their subsequent transformation into valuable chemical entities. These studies contribute to our understanding of chemical reactivity and the development of new synthetic methodologies (Rubinov et al., 2004).

Safety And Hazards

The safety data sheet for this compound was not found in the sources I searched. Therefore, specific hazards or safety precautions associated with this compound are not known .

properties

IUPAC Name

5-[(3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-5-4-6-10(7-9)18-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUROJBWDHBLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=CC=C2)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Synthesis routes and methods

Procedure details

A mixture of m-anisidine (22 g, 178 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (30.75 g, 214 mmol) and triethylorthoformate (30 mL, 178 mmol) in ethanol (200 mL) was heated at 85° C. for two hours. The mixture was allowed to cool to room temperature and the precipitate was collected by filtration and washed with ethanol to give 43.7 g (89% yield) of product as a pale yellow solid, mp 108° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

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